molecular formula C10H7ClN2O2 B2540041 Methyl 4-chlorophthalazine-1-carboxylate CAS No. 2092174-96-2

Methyl 4-chlorophthalazine-1-carboxylate

Cat. No.: B2540041
CAS No.: 2092174-96-2
M. Wt: 222.63
InChI Key: YTKMPBYDQBIBAA-UHFFFAOYSA-N
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Description

Methyl 4-chlorophthalazine-1-carboxylate (C₉H₇ClN₂O₂) is a heterocyclic organic compound with a molecular weight of 226.62 g/mol. It features a phthalazine core substituted with a chlorine atom at the 4-position and a methyl ester group at the 1-position. The compound is cataloged under CAS number 1823887-64-4 and is typically available at 95% purity, as reported by Enamine Ltd in their Building Blocks Catalogue . Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules.

Properties

IUPAC Name

methyl 4-chlorophthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)8-6-4-2-3-5-7(6)9(11)13-12-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKMPBYDQBIBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092174-96-2
Record name methyl 4-chlorophthalazine-1-carboxylate
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Biological Activity

Methyl 4-chlorophthalazine-1-carboxylate (MCP) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of MCP, focusing on its antitumor effects, mechanism of action, and other relevant biological properties supported by recent research findings.

Chemical Structure and Properties

MCP is characterized by the following structural formula:

  • Molecular Formula : C10H7ClN2O2
  • SMILES : COC(=O)C1=NN=C(C2=CC=CC=C21)Cl

This compound features a phthalazine core with a carboxylate group and a chlorine substituent, which are essential for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of MCP and its derivatives. A significant focus has been on their inhibitory effects on various cancer cell lines, particularly through the inhibition of specific tyrosine kinases involved in tumor progression.

In Vitro Studies

  • Cell Line Sensitivity : MCP derivatives have been tested against the National Cancer Institute (NCI) 60 cell line panel. The results indicated that several phthalazine derivatives exhibited potent cytotoxic activity with GI50 values ranging from 0.15 to 8.41 µM . Notably, compounds like 6b, 7b, and 13c demonstrated broad-spectrum activity against various cancer types including non-small cell lung cancer, melanoma, and breast cancer.
  • Mechanism of Action : The mechanism by which MCP exerts its antitumor effects includes:
    • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the S phase boundary .
    • Apoptosis Induction : Increased expression of cleaved caspase-3 suggests that MCP may trigger apoptosis in cancer cells .
  • Comparative Efficacy : The 4-chloro substitution in MCP has been shown to influence its biological activity. For instance, while some derivatives with this substitution exhibited significant growth inhibition, others did not show any notable effects against specific cell lines .

Antimicrobial Activity

In addition to its antitumor properties, MCP has also been evaluated for antimicrobial activity:

  • Antibacterial Effects : Research indicates that phthalazine derivatives can possess moderate antibacterial properties. The introduction of various substituents can enhance or diminish this activity depending on the target bacteria .
  • Antifungal Activity : Some studies have reported that certain phthalazine derivatives display antifungal activity against strains such as Candida albicans and Aspergillus niger. The presence of specific substituents like 4-chloro groups can be beneficial for enhancing antifungal efficacy .

Summary of Findings

The following table summarizes key findings regarding the biological activities of this compound and its derivatives:

Activity TypeObserved EffectsGI50 Values (µM)Notes
AntitumorBroad-spectrum cytotoxicity0.15 - 8.41Effective against multiple cancer types
MechanismInduces apoptosis; causes cell cycle arrest-Involves cleaved caspase-3 expression
AntibacterialModerate activity against various bacteria-Activity varies with different substituents
AntifungalEffective against Candida and Aspergillus-Substituents influence efficacy

Case Studies

  • In Vivo Studies : While most data is derived from in vitro studies, further research involving animal models is necessary to validate the therapeutic potential of MCP in vivo.
  • Clinical Relevance : Ongoing investigations into MCP's pharmacokinetics and toxicity profiles are crucial for assessing its suitability as a candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of methyl 4-chlorophthalazine-1-carboxylate, a comparative analysis with analogous heterocyclic compounds is provided below.

Structural and Functional Group Analysis

The table below highlights critical differences between this compound and related compounds from the same chemical family:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features
This compound C₉H₇ClN₂O₂ 226.62 Cl, methyl ester Ester group enhances hydrophobicity
7-Bromo-2-phenyl-1H-indole C₁₃H₁₀BrN 252.09 Br, phenyl Bromine increases molecular weight
4-Bromo-7-methyl-1,3-benzothiazole C₈H₆BrNS 228.11 Br, methyl, thiazole ring Sulfur atom alters electronic properties
5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine C₅H₄ClN₅ 169.57 Cl, amine Amine group improves solubility
3-Chloro-6-(3-nitrophenyl)pyridazine C₁₀H₆ClN₃O₂ 235.63 Cl, nitro group Nitro group increases electrophilicity

Source: Adapted from Enamine Ltd’s Building Blocks Catalogue

Key Findings

Molecular Weight and Substituent Effects :

  • This compound has a moderate molecular weight (226.62 g/mol), positioning it between lighter amines (e.g., 5-chloro-triazolo-pyrimidin-7-amine at 169.57 g/mol) and heavier brominated analogs (e.g., 7-bromo-2-phenyl-1H-indole at 252.09 g/mol). The chlorine atom contributes less to molecular weight than bromine, making the compound more suitable for applications requiring lower steric hindrance .

Functional Group Reactivity :

  • The methyl ester group in this compound enhances lipophilicity compared to polar functional groups like amines or nitro groups. This property may improve membrane permeability in drug design. In contrast, the nitro group in 3-chloro-6-(3-nitrophenyl)pyridazine increases electrophilicity, favoring reactions with nucleophiles .

Heterocyclic Core Variations :

  • The phthalazine core differs from indole, benzothiazole, or pyridazine rings in electronic structure. For instance, benzothiazole’s sulfur atom (in 4-bromo-7-methyl-1,3-benzothiazole) introduces π-deficient characteristics, whereas the phthalazine ring in the target compound offers a balance of π-electron density for diverse reactivity .

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